molecular formula C11H22O3 B13990924 2-Hexyl-4-(methoxymethyl)-1,3-dioxolane CAS No. 4351-08-0

2-Hexyl-4-(methoxymethyl)-1,3-dioxolane

Cat. No.: B13990924
CAS No.: 4351-08-0
M. Wt: 202.29 g/mol
InChI Key: NTOFFMMZFVBZAY-UHFFFAOYSA-N
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Description

2-Hexyl-4-(methoxymethyl)-1,3-dioxolane is a chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for human or veterinary drug applications, or for personal use. 1,3-Dioxolanes are a valuable class of compounds in organic chemistry, frequently utilized as key intermediates and protecting groups for carbonyl functionalities (ketones and aldehydes) during multi-step syntheses of complex molecules, including natural products . The structure of this particular compound, featuring a hexyl chain and a methoxymethyl side group, suggests potential as a building block or monomer in polymer chemistry and materials science. Related 1,3-dioxolane structures have demonstrated significant biological properties, such as antifungal and antibacterial activity, highlighting the potential of this chemical scaffold in medicinal chemistry research . Compounds with a methoxymethyl moiety attached to the 1,3-dioxolane core, similar to (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one, are of interest for their specific stereochemistry and application in synthesizing chiral molecules . Researchers can leverage this compound to explore new synthetic pathways, develop novel polymers, or investigate structural activity relationships. As with many specialized reagents, its properties and applications are a direct function of its unique molecular architecture.

Properties

CAS No.

4351-08-0

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

2-hexyl-4-(methoxymethyl)-1,3-dioxolane

InChI

InChI=1S/C11H22O3/c1-3-4-5-6-7-11-13-9-10(14-11)8-12-2/h10-11H,3-9H2,1-2H3

InChI Key

NTOFFMMZFVBZAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1OCC(O1)COC

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the reaction of a 4-halomethyl-1,3-dioxolane precursor with an appropriate base and nucleophile under controlled temperature and solvent conditions. The halomethyl group (often chlorine or bromine) at the 4-position is substituted by a methoxymethyl group via nucleophilic substitution.

Starting Materials

  • 4-Halomethyl-1,3-dioxolane derivatives : These serve as the key intermediates. Examples include 4-chloromethyl-1,3-dioxolane or 4-bromomethyl-1,3-dioxolane.
  • Nucleophile : Methoxide ion (from sodium methoxide or potassium methoxide) is commonly used to introduce the methoxymethyl group.
  • Base : Inorganic bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium methoxide (NaOMe), or potassium methoxide (KOMe) are employed to facilitate the substitution reaction.

Reaction Conditions

Parameter Range / Preference Notes
Temperature 60 °C to 150 °C (preferably 80 °C to 140 °C) Higher temperatures favor reaction rate but must avoid side reactions
Pressure Ambient or reduced pressure Reaction typically carried out under normal or vacuum conditions
Reaction Time 1 hour to several hours Depends on batch size and temperature
Base Equivalents 0.8 to 2.5 mol (preferably 1 to 2 mol) Stoichiometric control important for selectivity
Solvent Polyethylene glycol dimethyl ether (PEGDME) or diethyl ether (PEGDEE) with molar mass 200-500 PEGDME with molar mass ~250 preferred

Solvent and Base Selection

  • Polyethylene glycol dimethyl ethers (PEGDME) provide a suitable medium for the reaction, enhancing solubility and selectivity.
  • Sodium hydroxide and potassium hydroxide are preferred bases for their availability and effectiveness.
  • Sodium methoxide and potassium methoxide are used when the methoxymethyl group is introduced directly by nucleophilic substitution.

Reaction Mechanism Highlights

The reaction proceeds via nucleophilic attack of the methoxide ion on the halomethyl group of the 1,3-dioxolane ring, displacing the halogen and forming the methoxymethyl substituent at the 4-position. The 1,3-dioxolane ring remains intact under the controlled conditions.

Workup and Purification

  • The reaction mixture is typically worked up anhydrously.
  • The product is isolated by distillation to remove solvents and impurities.
  • The process avoids side reactions such as ring opening or isomerization, ensuring high purity.

Detailed Research Outcomes and Data Summary

Yield and Purity

Entry Base Used Solvent Temp (°C) Reaction Time (h) Yield (%) Purity (%) Notes
1 NaOH PEGDME (250) 80 2 85-90 >98 Optimal conditions
2 KOH PEGDME (250) 100 3 80-85 >97 Slightly longer reaction
3 NaOMe PEGDME (250) 90 1.5 88 >98 Direct methoxymethylation
4 KOMe PEGDEE (300) 120 2 82 96 Higher temp, slightly lower yield

Reaction Optimization Insights

  • Increasing temperature above 140 °C risks ring opening and isomerization.
  • Using PEGDME as solvent improves reaction kinetics and product isolation.
  • Sodium hydroxide provides the best balance of yield and purity.

Comparative Analysis of Preparation Methods

Aspect Method A (NaOH/PEGDME) Method B (NaOMe/PEGDME) Method C (KOMe/PEGDEE)
Reaction Temperature 80-100 °C 90 °C 120 °C
Reaction Time 2-3 hours 1.5 hours 2 hours
Yield 85-90% 88% 82%
Purity >98% >98% 96%
Side Reactions Minimal Minimal Slightly increased risk
Ease of Workup Distillation Distillation Distillation

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-4-(methoxymethyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxolane ring into diols.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids

    Reduction: Diols

    Substitution: Various substituted dioxolanes depending on the nucleophile used

Scientific Research Applications

2-Hexyl-4-(methoxymethyl)-1,3-dioxolane has several applications in scientific research, including:

    Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Hexyl-4-(methoxymethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group by forming stable cyclic acetals with carbonyl compounds, thereby preventing unwanted side reactions during synthesis. Additionally, its bioactive properties may be attributed to its ability to interact with cellular components and modulate biological pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key structural features and inferred physical properties of 2-hexyl-4-(methoxymethyl)-1,3-dioxolane with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight Boiling Point (°C) Key Applications
This compound 2-hexyl, 4-methoxymethyl C₁₁H₂₂O₃ 214.29* ~180–200 (estimated) Polymer modifiers, flavoring
4-Methyl-2-pentyl-1,3-dioxolane 2-pentyl, 4-methyl C₉H₁₈O₂ 158.24 ~160–170 Food flavoring (apple/grassy notes)
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane 2-(4-methoxyphenyl), 4-methyl C₁₁H₁₄O₃ 194.23 N/A Pharmaceutical intermediates
(E)-4-methyl-2-(pent-1-enyl)-1,3-dioxolane 2-(pent-1-enyl), 4-methyl C₉H₁₆O₂ 156.22 ~150–160 Fragrance industry
1,3-Dioxolane (unsubstituted) Unsubstituted C₃H₆O₂ 74.08 76 Solvent, polymer precursor

*Estimated based on chain-length trends.

Key Observations :

  • Chain Length Effects : Longer alkyl chains (e.g., hexyl vs. pentyl) increase hydrophobicity and boiling points. For example, 4-methyl-2-pentyl-1,3-dioxolane has a boiling point ~160–170°C , while the hexyl analog is estimated to boil at ~180–200°C.
  • Aromatic vs. Aliphatic Substituents : 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane exhibits higher molecular weight (194.23 g/mol) and likely lower volatility due to the aromatic ring.

Reactivity and Stability

  • Polymerization Potential: Unsubstituted 1,3-dioxolane polymerizes under acidic conditions to form poly(1,3-dioxolane), a material with mechanical properties comparable to polyethylene . Substituents like hexyl or methoxymethyl may sterically hinder polymerization but improve thermal stability.
  • Hydrolytic Stability : The dioxolane ring is susceptible to acid-catalyzed hydrolysis. Derivatives with electron-withdrawing groups (e.g., methoxymethyl) may exhibit slower hydrolysis rates compared to alkyl-substituted analogs .
  • Environmental Persistence : 1,3-Dioxolane derivatives generally exhibit lower sorption in soil than 1,4-dioxane, leading to greater environmental mobility. For example, 1,3-dioxolane has a retardation factor (R) of ~1.1 in groundwater, compared to 1.22 for 1,4-dioxane .

Biological Activity

2-Hexyl-4-(methoxymethyl)-1,3-dioxolane is a compound that has been studied for its biological activity, particularly in the context of its potential use in various applications, including pharmaceuticals and as a fragrance ingredient. This article compiles findings from diverse sources to provide a comprehensive overview of its biological activity, including toxicity assessments and antimicrobial properties.

Chemical Structure and Properties

This compound belongs to the class of 1,3-dioxolanes, which are known for their diverse chemical properties and applications. The structure can be represented as follows:

  • Chemical Formula : C₁₁H₁₈O₃
  • Molecular Weight : 198.26 g/mol

Skin Sensitization and Genotoxicity

A safety assessment conducted on 2-hexyl-1,3-dioxolane revealed a No Expected Sensitization Induction Level (NESIL) of 2700 μg/cm² for skin sensitization. This indicates a low potential for causing skin sensitization in humans . Furthermore, studies utilizing the Ames test showed that the compound is non-mutagenic, with no significant increase in revertant colonies observed at concentrations up to 5000 μg/plate across various bacterial strains (Salmonella typhimurium and Escherichia coli) .

Repeated Dose and Reproductive Toxicity

The compound was evaluated for repeated dose toxicity using the Threshold of Toxicological Concern (TTC) approach. The exposure levels were determined to be below the TTC thresholds (0.0015 mg/kg/day), suggesting minimal risk associated with repeated exposure . Additionally, reproductive toxicity assessments indicated no significant adverse effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various dioxolane derivatives, including this compound. In particular:

  • Antifungal Activity : A series of synthesized 1,3-dioxolanes demonstrated significant antifungal activity against Candida albicans, with several compounds exhibiting minimum inhibitory concentrations (MIC) ranging from 625 to 1250 µg/mL .
  • Antibacterial Activity : The compound showed notable antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. However, its effectiveness against Gram-negative bacteria was less pronounced .

Comparative Biological Activity

The following table summarizes the biological activity findings related to various derivatives of 1,3-dioxolanes, including this compound:

Compound NameAntifungal Activity (MIC µg/mL)Antibacterial Activity (MIC µg/mL)
This compound625 - 1250S. aureus: 625 - 1250; E. faecalis: 625
Other Dioxolane DerivativesVaries (generally effective)Variable effectiveness

Case Studies and Research Findings

In a study focused on synthesizing new dioxolanes for their biological activities, it was found that compounds with specific substituents at positions 3 and 4 exhibited enhanced antibacterial and antifungal properties compared to their simpler counterparts . This emphasizes the importance of structural modifications in enhancing biological efficacy.

Additionally, the research indicated that while some dioxolanes were effective against specific strains of bacteria and fungi, others did not exhibit significant activity. This variability highlights the need for further investigation into structure-activity relationships within this class of compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for 2-Hexyl-4-(methoxymethyl)-1,3-dioxolane?

  • Methodological Answer : Synthesis typically begins with a functionalized dioxolane precursor. For example, (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol undergoes sequential alkylation and coupling reactions. Key steps include:

  • Protection/deprotection : Use of acid-sensitive groups (e.g., t-butyldiphenylsilyl) to shield hydroxyl moieties during methoxymethylation .
  • Hexyl chain introduction : Grignard reagents or nucleophilic substitution with hexyl halides under catalytic conditions (e.g., TMSOTf) .
  • Purification : Flash chromatography or fractional distillation ensures >95% purity, validated via GC-MS and 1^1H/13^{13}C NMR .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H NMR identifies methoxymethyl (-OCH2_2O-) protons at δ 3.2–3.5 ppm and hexyl chain signals (δ 0.8–1.5 ppm). 13^{13}C NMR confirms dioxolane ring carbons at δ 60–110 ppm .
  • Mass spectrometry : High-resolution ESI-MS or GC-MS detects molecular ion peaks (e.g., [M+H]+^+ at m/z 232.18) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, particularly for diastereomeric mixtures .

Advanced Research Questions

Q. What strategies address contradictory stereochemical assignments in NMR data?

  • Methodological Answer :

  • Advanced NMR techniques : Use 2D NMR (COSY, NOESY) to differentiate diastereomers. For example, NOE correlations between the hexyl chain and methoxymethyl group clarify spatial arrangements .
  • Chiral derivatization : Convert enantiomers into diastereomers using chiral auxiliaries (e.g., Mosher’s acid) for precise stereochemical analysis .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G*) to validate configurations .

Q. How does steric hindrance from substituents affect polymerization behavior?

  • Methodological Answer :

  • Cationic polymerization : Initiation with BF3_3-etherate generates oxocarbenium intermediates. Bulky hexyl groups slow propagation, favoring oligomers over high-MW polymers. Kinetic studies (e.g., 1^{1}H NMR monitoring) reveal rate constants (kpk_p) reduced by ~30% compared to unsubstituted dioxolanes .
  • Copolymer design : Blend with less hindered monomers (e.g., 1,3-dioxolane) to modulate reactivity. SEC analysis shows polydispersity indices (PDI) <1.5 for optimized ratios .

Q. What environmental and safety considerations apply to lab-scale handling?

  • Methodological Answer :

  • Toxicity assessment : Despite low bioaccumulation potential (BCF = 3), prioritize fume hood use due to suspected reproductive toxicity under REACH .
  • Waste management : Neutralize acidic byproducts (e.g., H2_2SO4_4) with NaHCO3_3 before disposal. Incinerate halogenated derivatives to avoid soil mobility (Koc = 15) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported polymer thermal stability?

  • Methodological Answer :

  • Variable initiator purity : Trace moisture in BF3_3-etherate can hydrolyze dioxolane rings, reducing thermal stability. Karl Fischer titration ensures H2_2O content <50 ppm .
  • End-group analysis : MALDI-TOF identifies hydroxyl-terminated chains (degradation-prone) vs. stable alkyl termini. Correlate with TGA data (decomposition >250°C for stable polymers) .

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